An In-depth Technical Guide to the Chemical and Physical Properties of 6-Methyl-4-octanol
An In-depth Technical Guide to the Chemical and Physical Properties of 6-Methyl-4-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-4-octanol is a secondary alcohol with the chemical formula C9H20O. While specific experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its computed chemical and physical properties. Furthermore, it outlines general experimental protocols for the synthesis and analysis of similar secondary alcohols, offering a foundational framework for researchers and professionals in drug development and other scientific fields.
Chemical and Physical Properties
The following tables summarize the key computed chemical and physical properties of 6-Methyl-4-octanol. It is important to note that these values are predicted and have not been experimentally verified.
Table 1: General and Chemical Properties of 6-Methyl-4-octanol
| Property | Value | Source |
| IUPAC Name | 6-methyloctan-4-ol | PubChem[1] |
| Molecular Formula | C9H20O | PubChem[1] |
| Molecular Weight | 144.25 g/mol | PubChem[1] |
| CAS Number | 66793-82-6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Table 2: Computed Physical Properties of 6-Methyl-4-octanol
| Property | Value | Source |
| XLogP3-AA (LogP) | 3.1 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Exact Mass | 144.151415257 Da | PubChem[1] |
| Monoisotopic Mass | 144.151415257 Da | PubChem[1] |
Experimental Protocols
Due to the absence of specific literature on the experimental procedures for 6-Methyl-4-octanol, this section details generalized protocols for the synthesis and analysis of secondary alcohols of similar structure.
Synthesis of 6-Methyl-4-octanol
A common and effective method for the synthesis of secondary alcohols is the Grignard reaction, which involves the addition of a Grignard reagent to an aldehyde. An alternative approach is the reduction of a corresponding ketone.
1. Synthesis via Grignard Reaction
This method would involve the reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 3-methylpentanal (B96236).
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Materials:
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3-Methylpentanal
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Propyl bromide
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Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO4)
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Standard laboratory glassware for anhydrous reactions
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Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of propyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
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Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of 3-methylpentanal in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
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Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
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2. Synthesis via Reduction of a Ketone
This method involves the reduction of 6-methyl-4-octanone.
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Materials:
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6-Methyl-4-octanone
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Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)
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Methanol (B129727) or ethanol (B145695) (for NaBH4) or anhydrous diethyl ether/THF (for LiAlH4)
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Dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4) for work-up
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Standard laboratory glassware
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Procedure:
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Reduction: The ketone, 6-methyl-4-octanone, is dissolved in a suitable solvent (e.g., methanol for NaBH4). The reducing agent (NaBH4) is added portion-wise at 0 °C. The reaction mixture is stirred until the reaction is complete (monitored by TLC).
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Work-up: The reaction is quenched by the slow addition of dilute acid. The product is extracted with an organic solvent (e.g., diethyl ether).
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Purification: The organic layer is washed, dried, and the solvent evaporated. The resulting crude alcohol is then purified by distillation or chromatography.
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Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like 6-Methyl-4-octanol.
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Sample Preparation: A dilute solution of the purified alcohol is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer.
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GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for separating aliphatic alcohols.
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities.
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MS Detector: Operated in electron ionization (EI) mode.
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Data Analysis: The retention time from the gas chromatogram provides information on the compound's volatility and interaction with the stationary phase. The mass spectrum will show the molecular ion peak (if stable enough) and characteristic fragmentation patterns that can be used to confirm the structure. Common fragmentations for alcohols include the loss of water (M-18) and alpha-cleavage.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
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¹H NMR:
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The proton on the carbon bearing the hydroxyl group (-CHOH) is expected to appear in the 3.5-4.0 ppm range.
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The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.
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The signals for the various methyl and methylene (B1212753) groups will appear in the upfield region (0.8-1.7 ppm), and their splitting patterns will provide information about adjacent protons.
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¹³C NMR:
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The carbon attached to the hydroxyl group is expected to resonate in the 60-70 ppm range.
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The other aliphatic carbons will appear at higher field strengths.
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3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Absorptions:
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A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
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C-H stretching vibrations just below 3000 cm⁻¹.
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A C-O stretching vibration in the 1050-1150 cm⁻¹ region.
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Visualizations
The following diagrams illustrate a potential synthetic pathway and a general analytical workflow for 6-Methyl-4-octanol.
